(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine
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Overview
Description
(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine is an organic compound that features a pyridine ring substituted with a vinyl group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine typically involves the reaction of 3-bromopyridine with piperidine under basic conditions to form the corresponding piperidinylpyridine. This intermediate is then subjected to a Heck reaction with a suitable vinyl halide to introduce the vinyl group in the E-configuration.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl-substituted pyridine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted pyridine.
Substitution: Various substituted pyridines depending on the electrophile used.
Scientific Research Applications
(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can enhance binding affinity, while the vinyl group may participate in π-π interactions or hydrogen bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-(Morpholin-4-yl)vinyl)pyridine
- (E)-3-(2-(Pyrrolidin-1-yl)vinyl)pyridine
- (E)-3-(2-(Piperazin-1-yl)vinyl)pyridine
Uniqueness
(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine is unique due to the presence of the piperidine moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The E-configuration of the vinyl group also plays a crucial role in its interaction with molecular targets, potentially leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C12H16N2 |
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Molecular Weight |
188.27 g/mol |
IUPAC Name |
3-[(E)-2-piperidin-1-ylethenyl]pyridine |
InChI |
InChI=1S/C12H16N2/c1-2-8-14(9-3-1)10-6-12-5-4-7-13-11-12/h4-7,10-11H,1-3,8-9H2/b10-6+ |
InChI Key |
SEOFNKJJMALDQG-UXBLZVDNSA-N |
Isomeric SMILES |
C1CCN(CC1)/C=C/C2=CN=CC=C2 |
Canonical SMILES |
C1CCN(CC1)C=CC2=CN=CC=C2 |
Origin of Product |
United States |
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